methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0^{2,7]dodec-3-ene-3-carboxylate
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Overview
Description
Borapetoside E is a clerodane diterpenoid compound extracted from the plant Tinospora crispa. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of metabolic disorders such as type 2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Borapetoside E is primarily isolated from the stems of Tinospora crispa through a series of extraction and chromatographic techniques. The process involves:
Extraction: The stems are dried, ground into a powder, and soaked in methanol at room temperature for several days.
Filtration and Evaporation: The methanol extract is filtered and evaporated under reduced pressure to obtain a solid residue.
Fractionation: The residue is subjected to fractionation using solvents like n-hexane, chloroform, and methanol.
Chromatography: The fractions are further purified using chromatographic techniques to isolate borapetoside E
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for borapetoside E. The compound is typically obtained through laboratory-scale extraction and purification processes from Tinospora crispa.
Chemical Reactions Analysis
Types of Reactions: Borapetoside E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying clerodane diterpenoids and their chemical properties.
Mechanism of Action
Borapetoside E exerts its effects through several molecular mechanisms:
Insulin Sensitization: It enhances insulin sensitivity by modulating the expression of glucose and lipid metabolism-related genes and proteins.
Inhibition of SREBPs: Borapetoside E suppresses the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis.
Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
Borapetoside E is part of a group of clerodane diterpenoids found in Tinospora crispa. Similar compounds include:
Borapetoside A: Known for its hypoglycemic effects.
Borapetoside B: Exhibits anti-inflammatory properties.
Borapetoside C: Effective in reducing plasma glucose levels .
Uniqueness: Borapetoside E stands out due to its dual action on both glucose and lipid metabolism, making it a potent candidate for treating metabolic disorders. Its ability to improve insulin sensitivity and inhibit lipid synthesis pathways highlights its therapeutic potential .
Properties
IUPAC Name |
methyl 8-[2-(furan-3-yl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGKLWUOGQDOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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